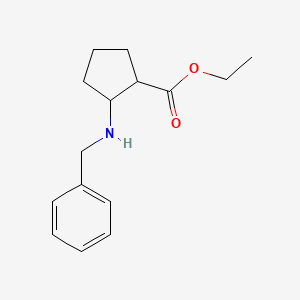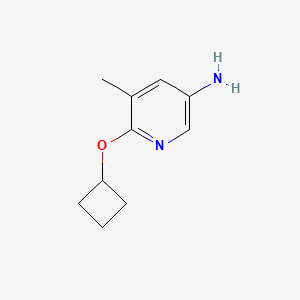
6-Cyclobutoxy-5-methylpyridin-3-amine
Overview
Description
6-Cyclobutoxy-5-methylpyridin-3-amine is a chemical compound with the formula C10H14N2O and a molecular weight of 178.23 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 6-Cyclobutoxy-5-methylpyridin-3-amine consists of a pyridine ring with a methyl group at the 5-position, an amine group at the 3-position, and a cyclobutoxy group at the 6-position .Chemical Reactions Analysis
While specific chemical reactions involving 6-Cyclobutoxy-5-methylpyridin-3-amine are not detailed in the available literature, similar pyridine derivatives have been synthesized via Suzuki cross-coupling reactions .Scientific Research Applications
Chemical Synthesis and Methodology Development
- The selective vicarious nucleophilic amination of nitropyridines presents a general method for the preparation of substituted amino nitropyridines, highlighting the versatility of pyridine derivatives in synthesizing complex nitrogen-containing compounds (Bakke, Svensen, & Trevisan, 2001).
- Research on new benzo-15-crown-5 ethers with Schiff base substitutions explores the structural and binding properties of pyridine derivatives, indicating their potential in creating complexation agents for metal ions (Hayvalı et al., 2003).
Advanced Material Science and Catalysis
- The synthesis of ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate demonstrates the structural precision achievable with pyridine derivatives, laying the groundwork for designing materials with specific electronic and photophysical properties (Yao et al., 2010).
- Palladium-catalyzed carbonylative cyclization of amines via γ-C(sp3)-H activation highlights the role of pyridine-based compounds in facilitating late-stage diversification of molecules, crucial for pharmaceutical synthesis and materials science (Hernando et al., 2016).
Pharmacological Applications
- The study on histamine H3 receptor ligands with a 3-cyclobutoxy motif suggests the potential of cyclobutoxy-substituted pyridine derivatives in developing novel pharmacologically active compounds (Wijtmans et al., 2010).
properties
IUPAC Name |
6-cyclobutyloxy-5-methylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7-5-8(11)6-12-10(7)13-9-3-2-4-9/h5-6,9H,2-4,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDXQJONTPKRDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OC2CCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[4-(propan-2-yloxy)phenyl]methyl}cyclobutanamine](/img/structure/B1399601.png)
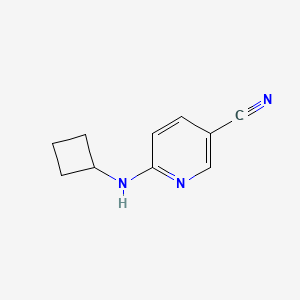

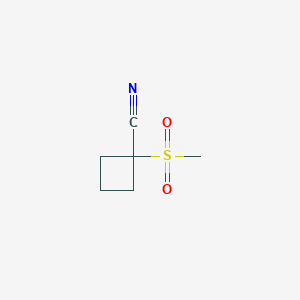

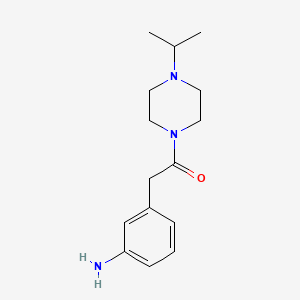


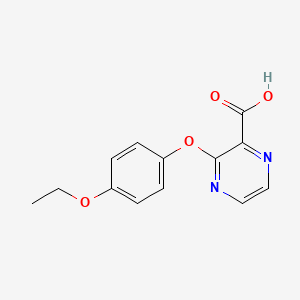
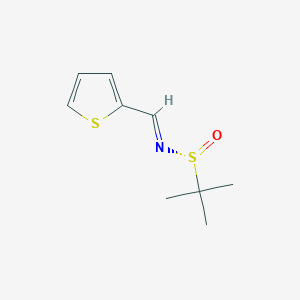

![4-Iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1399618.png)
